molecular formula C26H25FN4O8 B11481417 ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11481417
M. Wt: 540.5 g/mol
InChI Key: ZSOHTBNYCBXIQM-FXMZOFOKSA-N
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Description

Ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzodioxole ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluorination of the indole ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Construction of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with primary amides.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates through condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

    Oxidation Products: Carboxylic acids, quinones

    Reduction Products: Alcohols, amines

    Substitution Products: Amino derivatives, thio derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the benzodioxole ring could interact with aromatic amino acids in proteins. The oxazole ring may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-({6-[(Z)-{2-[(5-chloro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Ethyl 5-({6-[(Z)-{2-[(5-bromo-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Uniqueness

The presence of the fluoro group in ethyl 5-({6-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C26H25FN4O8

Molecular Weight

540.5 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-[(5-fluoro-1H-indole-2-carbonyl)hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H25FN4O8/c1-4-36-26(33)20-10-15(39-31-20)9-16-17(22(35-3)24-23(21(16)34-2)37-12-38-24)11-28-30-25(32)19-8-13-7-14(27)5-6-18(13)29-19/h5-8,11,15,29H,4,9-10,12H2,1-3H3,(H,30,32)/b28-11-

InChI Key

ZSOHTBNYCBXIQM-FXMZOFOKSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=CC5=C(N4)C=CC(=C5)F

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=CC5=C(N4)C=CC(=C5)F

Origin of Product

United States

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